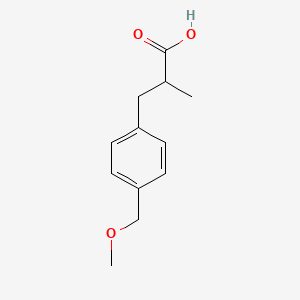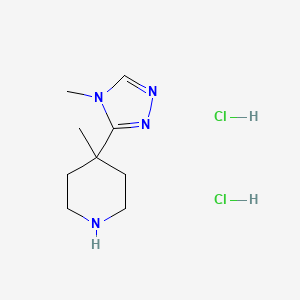
4-methyl-4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidinedihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidinedihydrochloride is a synthetic organic compound that features a piperidine ring substituted with a 4-methyl-4H-1,2,4-triazol-3-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidinedihydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.
Substitution on the Piperidine Ring: The piperidine ring is then functionalized with the triazole moiety. This can be achieved through nucleophilic substitution reactions where the triazole acts as a nucleophile.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the concentration of reactants. Continuous flow reactors might be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the triazole ring.
Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.
Substitution: The piperidine ring can undergo various substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes from the methyl groups.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Introduction of various functional groups onto the piperidine ring.
科学的研究の応用
Chemistry
In chemistry, 4-methyl-4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidinedihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
Medically, this compound has potential applications in drug discovery and development. Its triazole moiety is known for its bioactivity, and the compound could be explored for its potential as a therapeutic agent.
Industry
In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 4-methyl-4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidinedihydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can engage in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules.
類似化合物との比較
Similar Compounds
- 4-methyl-4H-1,2,4-triazole
- 4-methylpiperidine
- 1,2,4-triazole derivatives
Uniqueness
What sets 4-methyl-4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidinedihydrochloride apart is the combination of the triazole and piperidine rings in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C9H18Cl2N4 |
|---|---|
分子量 |
253.17 g/mol |
IUPAC名 |
4-methyl-4-(4-methyl-1,2,4-triazol-3-yl)piperidine;dihydrochloride |
InChI |
InChI=1S/C9H16N4.2ClH/c1-9(3-5-10-6-4-9)8-12-11-7-13(8)2;;/h7,10H,3-6H2,1-2H3;2*1H |
InChIキー |
FEGZRCODPRMNIG-UHFFFAOYSA-N |
正規SMILES |
CC1(CCNCC1)C2=NN=CN2C.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


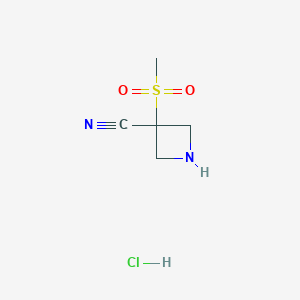
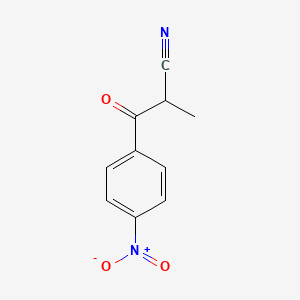
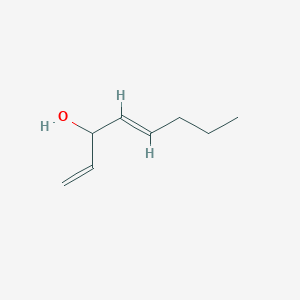

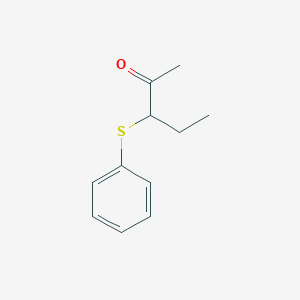
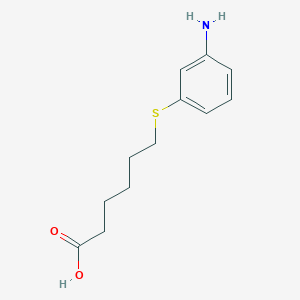
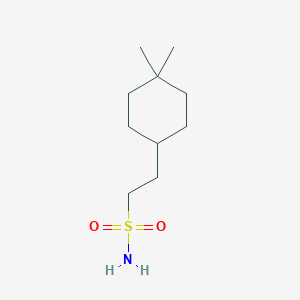
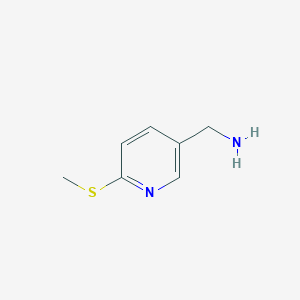
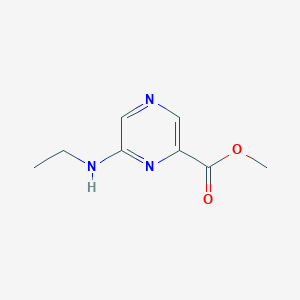
![I+/--(Aminomethyl)bicyclo[2.2.1]hept-5-ene-2-methanol](/img/structure/B13519752.png)
![[2-(5-fluoro-1H-indol-3-yl)ethyl]dimethylamine hydrochloride](/img/structure/B13519755.png)

![3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-5-carboxylicacid](/img/structure/B13519774.png)
